molecular formula C16H20ClNO2 B2362025 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one CAS No. 2411253-73-9

2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one

Cat. No.: B2362025
CAS No.: 2411253-73-9
M. Wt: 293.79
InChI Key: BZQNANRVEJICDU-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one typically involves multiple steps. One common approach is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF), with purification achieved through flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated systems for reaction monitoring and purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets. This can lead to pronounced biological activity, making it a valuable compound for drug design .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amino acids and derivatives, such as:

Uniqueness

What sets 2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one apart is its specific combination of functional groups and spirocyclic structure, which can provide unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-12(17)15(19)18-10-16(11-18)7-14(8-16)20-9-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNANRVEJICDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2(C1)CC(C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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